(2-imino-3-propyl-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid
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Overview
Description
2-(2-Imino-3-propyl-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-imino-3-propyl-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminobenzimidazole with propylamine, followed by the introduction of an acetic acid moiety. The reaction conditions often require the use of catalysts and specific temperature and pH conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise ratios. The reaction is monitored and controlled to maintain optimal conditions, and the product is purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Imino-3-propyl-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2-(2-Imino-3-propyl-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-imino-3-propyl-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Ethyl-2-imino-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid
- 2-(2-Imino-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid
Uniqueness
2-(2-Imino-3-propyl-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid is unique due to its specific structural features, such as the propyl group at the 3-position and the acetic acid moiety. These features may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C12H15N3O2 |
---|---|
Molecular Weight |
233.27 g/mol |
IUPAC Name |
2-(2-imino-3-propylbenzimidazol-1-yl)acetic acid |
InChI |
InChI=1S/C12H15N3O2/c1-2-7-14-9-5-3-4-6-10(9)15(12(14)13)8-11(16)17/h3-6,13H,2,7-8H2,1H3,(H,16,17) |
InChI Key |
KDYGYWQAKAIKPR-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2N(C1=N)CC(=O)O |
Origin of Product |
United States |
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